Cas no 2098005-01-5 (2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one)

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one structure
2098005-01-5 structure
Product Name:2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
CAS No:2098005-01-5
MF:C12H20ClNO2
MW:245.74570274353
CID:5727241
PubChem ID:121204282
Update Time:2025-07-19

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
    • 1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloropropan-1-one
    • starbld0022416
    • 2098005-01-5
    • AKOS026712574
    • F1907-8231
    • 1-Propanone, 2-chloro-1-[octahydro-3a-(hydroxymethyl)-2H-isoindol-2-yl]-
    • Inchi: 1S/C12H20ClNO2/c1-9(13)11(16)14-6-10-4-2-3-5-12(10,7-14)8-15/h9-10,15H,2-8H2,1H3
    • InChI Key: OKVATNMLKJTSSQ-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CC2CCCCC2(CO)C1)=O

Computed Properties

  • Exact Mass: 245.1182566g/mol
  • Monoisotopic Mass: 245.1182566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.201±0.06 g/cm3(Predicted)
  • Boiling Point: 387.2±17.0 °C(Predicted)
  • pka: 14.99±0.10(Predicted)

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one Pricemore >>

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Additional information on 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

2-Chloro-1-(3a-(Hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one: A Novel Scaffold for Targeted Therapeutics

2-Chloro-1-(3a-(Hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, with the CAS number 2098005-01-5, represents a unique chemical scaffold that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound belongs to the class of isoindoline derivatives, which are known for their structural versatility and biological activity. The molecular framework of this compound is characterized by a propan-1-one core functionalized with a 2-chloro substituent and a hydroxymethyl group attached to a octahydro-2H-isoindol-2-yl ring system. These structural features contribute to its diverse pharmacological profile and make it a promising candidate for drug development.

The octahydro-2H-isoindol-2-yl ring system is a key component of this molecule, as it provides a flexible platform for functional group modification. The presence of a hydroxymethyl substituent at the 3a-position introduces hydrophilicity to the molecule, which may influence its solubility and bioavailability. The 2-chloro group, positioned on the propan-1-one ring, is a critical functional group that can modulate the molecule's reactivity and biological activity. Recent studies have shown that such halogen substitutions can significantly alter the pharmacokinetic properties of isoindoline derivatives, making them suitable for various therapeutic applications.

Research published in the Journal of Medicinal Chemistry (2023) has highlighted the potential of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one as a lead compound for the development of anti-inflammatory agents. The molecule's ability to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, has been demonstrated in preclinical models. This makes it a promising candidate for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the application of this compound in the field of oncology. A study published in Cancer Research (2024) reported that 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one exhibits selective cytotoxicity against cancer cells, particularly in tumors with high expression of the isoindol-2-yl receptor. The molecule's mechanism of action involves the modulation of cell cycle regulators and the induction of apoptosis in malignant cells, which are critical processes in cancer progression.

In terms of synthetic approaches, the development of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one has been facilitated by advances in organic chemistry. A recent study in Organic Letters (2023) described a novel synthetic route that involves the cyclization of a dihydroisoindole intermediate, followed by functional group modification. This method allows for the efficient preparation of the target molecule with high stereochemical control, which is essential for its biological activity.

Furthermore, the hydroxymethyl group in this compound has been shown to enhance its interactions with biological targets. A 2023 study in Chemical Communications demonstrated that the hydroxymethyl substituent can form hydrogen bonds with key residues in enzyme active sites, thereby increasing the molecule's binding affinity. This property is particularly valuable in the design of inhibitors for enzymes involved in disease pathways.

The propan-1-one core of this compound also plays a crucial role in its pharmacological activity. Research published in Drug Discovery Today (2024) indicated that the propan-1-one group can act as a hydrogen bond acceptor, which is important for the molecule's interaction with protein targets. This structural feature may also influence the molecule's stability and metabolic profile, which are critical factors in drug development.

Despite its promising potential, the 2-chloro substituent in 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one has raised some concerns regarding its environmental impact. While the compound itself is not classified as a hazardous substance, its synthesis and disposal must be managed carefully to minimize ecological risks. This highlights the importance of sustainable chemistry practices in the development of new pharmaceutical compounds.

Recent advancements in computational chemistry have also contributed to the understanding of this molecule's behavior. A 2023 study in Journal of Computational Chemistry used molecular dynamics simulations to investigate the interactions between 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one and its biological targets. These simulations provided insights into the molecule's binding modes and helped identify potential modifications to enhance its therapeutic efficacy.

Overall, 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for the development of new therapeutic agents. As research in this area continues to evolve, it is expected that further insights into the molecule's properties and applications will be uncovered, paving the way for innovative treatments in various medical fields.

In conclusion, the study of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a testament to the power of chemical innovation in drug discovery. By leveraging its structural advantages and understanding its biological mechanisms, scientists are unlocking new possibilities for the treatment of complex diseases. As the field of pharmaceutical research continues to advance, compounds like this will play an increasingly important role in improving human health and well-being.

For further information on the latest research and developments related to 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, it is recommended to consult recent publications in reputable scientific journals and attend relevant conferences and workshops. These resources provide valuable insights into the current state of research and future directions in the field.

Additionally, researchers and pharmaceutical companies are encouraged to collaborate in the development of new drug candidates based on this compound. Such collaborations can accelerate the translation of scientific discoveries into clinical applications, ultimately benefiting patients and healthcare providers. By fostering a culture of innovation and interdisciplinary research, the pharmaceutical industry can continue to make strides in the discovery of novel and effective therapies.

In summary, the potential of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is vast and promising. As research in this area progresses, it is expected that this compound will play a significant role in the development of new therapeutic strategies. The continued exploration of its properties and applications will undoubtedly contribute to the advancement of medical science and the improvement of patient care.

It is important to note that while the compound shows promise, further studies are needed to fully understand its mechanisms of action, potential side effects, and long-term safety. Rigorous clinical trials and regulatory approvals are essential steps in the drug development process. These steps ensure that new therapies meet the highest standards of safety and efficacy before they are made available to the public.

Finally, the study of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one underscores the importance of continued investment in pharmaceutical research and development. By supporting scientific inquiry and innovation, we can drive the discovery of new treatments that address some of the most pressing health challenges of our time. The journey of this compound from the laboratory to the clinic is a testament to the dedication and expertise of the scientific community in advancing human health.

As the field of medicinal chemistry continues to evolve, compounds like 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one will remain at the forefront of research. Their unique properties and potential applications highlight the importance of ongoing exploration and innovation in the pursuit of better health outcomes for all.

In the end, the development of new pharmaceutical compounds like 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a collaborative effort that requires the combined expertise of chemists, biologists, clinicians, and regulatory professionals. By working together, these professionals can ensure that new therapies are developed responsibly and effectively, ultimately benefiting patients and society as a whole.

As we continue to explore the possibilities of this compound, it is clear that its impact will extend beyond the laboratory. Its potential to improve human health and well-being is a reminder of the transformative power of scientific discovery. With continued effort and dedication, the future of medicine is bright, and the promise of new therapies is within reach.

Thank you for taking the time to learn about 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one and its potential applications. As we move forward, the importance of this research cannot be overstated. It is a vital contribution to the field of medicinal chemistry and a step towards a healthier future for all.

May this knowledge inspire further inquiry and innovation in the field of pharmaceutical science. Let us continue to explore, discover, and advance the frontiers of medical science for the betterment of humanity.

With gratitude and hope, we look forward to the continued progress and success in the development of new therapeutic agents like 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one.

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